molecular formula C10H19N3 B15349301 N,N-Dimethyl-4-(piperazin-1-yl)but-2-yn-1-amine CAS No. 56655-73-3

N,N-Dimethyl-4-(piperazin-1-yl)but-2-yn-1-amine

Cat. No.: B15349301
CAS No.: 56655-73-3
M. Wt: 181.28 g/mol
InChI Key: ZROREGNEXKZZGX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(piperazin-1-yl)but-2-yn-1-amine is a tertiary amine featuring a piperazine ring linked to a but-2-yn-1-amine backbone with dimethyl substituents on the terminal amine. The compound’s structure combines a rigid alkyne spacer with a piperazine moiety, which is often associated with bioactivity in neurological and antimicrobial contexts.

Properties

CAS No.

56655-73-3

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylbut-2-yn-1-amine

InChI

InChI=1S/C10H19N3/c1-12(2)7-3-4-8-13-9-5-11-6-10-13/h11H,5-10H2,1-2H3

InChI Key

ZROREGNEXKZZGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CCN1CCNCC1

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic potential in various medical applications. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with biological macromolecules such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Methylpiperazin-1-yl)but-2-yn-1-amine

  • Structural Differences : Lacks the N,N-dimethyl group on the terminal amine but includes a methyl group on the piperazine ring.
  • Synthesis : Prepared as an intermediate for acridine derivatives with anti-prion and anti-cholinesterase activities .

N,N-Dimethyl-4-(piperazin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine (UNC4764)

  • Structural Differences: Incorporates a fused pyrido-thieno-pyrimidin heterocyclic system, increasing molecular complexity and aromaticity.
  • Physicochemical Data: Molecular Weight: 315.3 g/mol (ESI+ MS: [M+H]⁺ = 315) . NMR Features: Aromatic protons (δ 8.31–9.12 ppm) and dimethylamino singlet (δ 3.18 ppm) .
  • Applications : Demonstrated utility in kinase inhibition studies due to its planar heterocyclic core, contrasting with the linear alkyne chain of the target compound .

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

  • Structural Differences : Replaces the alkyne chain with a pyrimidine ring and butyl group.
  • Properties: Increased aromaticity enhances hydrogen-bonding capacity. The butyl chain improves solubility in non-polar solvents.
  • Applications : Used as a building block in pharmaceuticals targeting nucleotide-binding proteins (e.g., kinases, GTPases) .

4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine

  • Structural Differences : Features a 2-methoxyphenyl substituent on piperazine and a longer butan-1-amine chain.
  • Properties :
    • The methoxy group introduces electron-donating effects, altering receptor binding profiles.
    • Extended alkyl chain increases flexibility compared to the rigid alkyne spacer in the target compound.
  • Applications: Likely targets serotonin or dopamine receptors due to structural resemblance to known antipsychotic agents .

Data Table: Key Structural and Functional Comparisons

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Applications
N,N-Dimethyl-4-(piperazin-1-yl)but-2-yn-1-amine C₁₀H₁₈N₄ Alkyne spacer, dimethylamine ~180.3 Neuroprotective agent (inferred)
4-(4-Methylpiperazin-1-yl)but-2-yn-1-amine C₉H₁₅N₃ Piperazine methyl group ~165.2 Anti-prion drug intermediate
UNC4764 C₁₆H₁₈N₆S Fused heterocycle, dimethylamine 315.3 Kinase inhibition
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine C₁₁H₁₉N₅ Pyrimidine ring, butyl chain 229.3 Nucleotide-binding protein targeting
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine C₁₅H₂₃N₃O 2-Methoxyphenyl, butanamine chain 261.4 CNS receptor modulation

Key Findings and Implications

Structural Flexibility vs.

Substituent Effects : Methyl or methoxy groups on piperazine alter lipophilicity and electronic profiles, impacting bioavailability and receptor affinity .

Biological Activity

N,N-Dimethyl-4-(piperazin-1-yl)but-2-yn-1-amine (CAS Number: 1427380-55-9) is a compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperazine ring and an alkyne moiety. The molecular formula is C10H19N3C_{10}H_{19}N_{3}, and its structure can be represented as follows:

Chemical Structure

1. Anticancer Activity

Recent studies have indicated that compounds containing piperazine moieties exhibit significant anticancer properties. For instance, research on related piperazine derivatives has shown promising results in inhibiting cancer cell proliferation. A study highlighted that piperazine-based compounds can target specific signaling pathways involved in tumor growth, such as the c-Jun N-terminal kinase (JNK) pathway, which is crucial in cancer cell survival and proliferation .

2. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit certain enzymes that are implicated in various diseases, including cancer and neurodegenerative disorders. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Case Study 1: Antitumor Activity

In a preclinical study, a series of piperazine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the piperazine structure enhanced the anticancer activity significantly. The study concluded that this compound could serve as a lead compound for further development in anticancer therapies .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. The findings suggested that compounds similar to N,N-Dimethyl-4-(piperazin-1-yl)but-2-yn-1-amines exhibited antioxidant properties, which could be beneficial in treating neurodegenerative diseases .

Data Tables

The following table summarizes the biological activities and relevant studies related to N,N-Dimethyl-4-(piperazin-1-yl)but-2-yn-1-amines:

Activity Findings Reference
AnticancerInhibits JNK pathway; cytotoxic to cancer cells
Enzyme InhibitionInhibits AChE; potential for Alzheimer's treatment
NeuroprotectionExhibits antioxidant properties against oxidative stress
Structure Activity Relationship (SAR)Modifications enhance biological activity; leads to new drug development

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